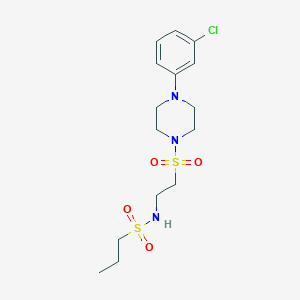

N-(2-((4-(3-氯苯基)哌嗪-1-基)磺酰基)乙基)丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

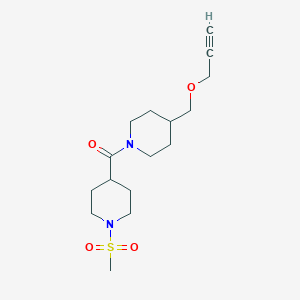

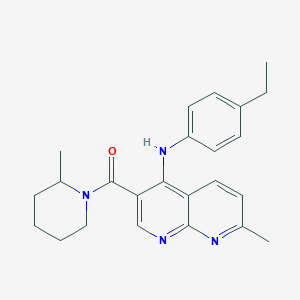

Molecular Structure Analysis

The molecular structure of “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide” includes a piperazine ring, which is a common feature in many bioactive compounds . The compound also contains a sulfonyl group and a propane-1-sulfonamide group.Physical And Chemical Properties Analysis

The compound is a solid and its solubility in DMSO is 22 mg/mL. It is insoluble in water .科学研究应用

新型纳滤膜开发

合成了与目标化合物结构类似的新型两性离子酰胺单体,并将其用于生产薄膜复合纳滤膜 (NFM),该膜具有增强的分离性能和防污性能。这些 NFM 表现出改善的透水性和对细菌吸附和蛋白质污染的抵抗力,表明在水处理和净化过程中具有潜在的应用 (Quan‐Fu An 等人,2013 年)。

用于盐分离的杂化纳滤膜

包括目标分子的类似物在内的两性离子化合物已被功能化到多壁碳纳米管上,以创建杂化纳滤膜。这些膜表现出显着增强的纯水渗透性,同时不影响脱盐率,表明它们在脱盐和一价/二价盐分离中的效用 (Yao-Shen Guo 等人,2018 年)。

有机合成磁性纳米催化剂

用与目标化合物结构相关的化合物修饰的磁性纳米粒子已被开发为有机合成的催化剂。这些纳米粒子已显示出在温和条件下催化某些有机化合物合成的有效性,为传统催化剂提供了一种环保的替代方案 (Monireh Pourghasemi Lati 等人,2018 年)。

氢硅烷化的路易斯碱催化剂

类似的化合物已被用作 N-芳基亚胺氢硅烷化的路易斯碱催化剂,表现出高对映选择性和产率。该应用展示了此类化合物在促进对药物和材料科学研究很重要的化学反应中的潜力 (Zhouyu Wang 等人,2006 年)。

生物转化和代谢物分析

类似于 N-(2-((4-(3-氯苯基)哌嗪-1-基)磺酰基)乙基)丙烷-1-磺酰胺的化合物已用于通过微生物生物转化生成哺乳动物代谢物的研究中。这种方法提供了一种以足够数量生产代谢物的方法,用于结构表征和对其生物活性的进一步研究 (M. Zmijewski 等人,2006 年)。

作用机制

Target of Action

The primary target of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. When this compound binds to the D4 receptor, it can alter the receptor’s behavior, leading to changes in the cell .

Biochemical Pathways

The D4 dopamine receptor is involved in various biochemical pathways. Dopamine receptors typically play a role in regulating mood, reward, and motor control among other functions .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability.

Result of Action

As a ligand for the d4 dopamine receptor, it likely influences the functions regulated by this receptor, such as mood, reward, and motor control .

属性

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24ClN3O4S2/c1-2-11-24(20,21)17-6-12-25(22,23)19-9-7-18(8-10-19)15-5-3-4-14(16)13-15/h3-5,13,17H,2,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQGFFNWUJYOHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2978069.png)

![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)

![Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978078.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2978081.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2978083.png)